molecular formula C27H24N6O B12409902 Mnk1/2-IN-6

Mnk1/2-IN-6

Cat. No.: B12409902
M. Wt: 448.5 g/mol
InChI Key: RKNGTCDEHZFRSK-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mnk1/2-IN-6 is a potent and selective inhibitor of mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2). These kinases play a crucial role in the regulation of mRNA translation by phosphorylating the eukaryotic translation initiation factor 4E (eIF4E). This compound has shown significant potential in inhibiting the activity of MNK1 and MNK2, making it a valuable compound in cancer research and other therapeutic areas .

Preparation Methods

The synthesis of Mnk1/2-IN-6 involves several key steps. The compound is typically synthesized through a series of chemical reactions, including the formation of imidazopyridazine derivatives containing an isoquinoline group. The synthetic route involves the use of various reagents and catalysts under specific reaction conditions to achieve the desired product

Chemical Reactions Analysis

Mnk1/2-IN-6 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction reactions can yield reduced forms of the compound .

Scientific Research Applications

Mnk1/2-IN-6 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of MNK1 and MNK2 in mRNA translation. In biology, it is used to investigate the effects of MNK1 and MNK2 inhibition on cellular processes such as cell proliferation, apoptosis, and migration. In medicine, this compound has shown promise in cancer research, particularly in the treatment of triple-negative breast cancer and other malignancies. The compound has also been studied for its potential to enhance the efficacy of immunotherapy by modulating the tumor microenvironment .

Mechanism of Action

Mnk1/2-IN-6 exerts its effects by inhibiting the activity of MNK1 and MNK2, which are responsible for phosphorylating eIF4E. This phosphorylation event is crucial for the initiation of mRNA translation. By inhibiting MNK1 and MNK2, this compound prevents the phosphorylation of eIF4E, thereby reducing the translation of oncogenic mRNAs. This leads to decreased cell proliferation, increased apoptosis, and reduced tumor growth and metastasis .

Comparison with Similar Compounds

Mnk1/2-IN-6 is unique in its high selectivity and potency for MNK1 and MNK2. Similar compounds include eFT508, which is also a potent MNK1/2 inhibitor. this compound has shown superior efficacy in certain cancer models. Other similar compounds include MNK-PROTACs, which are designed to selectively degrade MNK kinases. These compounds also target the MNK-eIF4E axis but utilize a different mechanism of action .

Properties

Molecular Formula

C27H24N6O

Molecular Weight

448.5 g/mol

IUPAC Name

[(3S)-3-aminopiperidin-1-yl]-[4-(3-isoquinolin-6-ylimidazo[1,2-b]pyridazin-6-yl)phenyl]methanone

InChI

InChI=1S/C27H24N6O/c28-23-2-1-13-32(17-23)27(34)19-5-3-18(4-6-19)24-9-10-26-30-16-25(33(26)31-24)21-7-8-22-15-29-12-11-20(22)14-21/h3-12,14-16,23H,1-2,13,17,28H2/t23-/m0/s1

InChI Key

RKNGTCDEHZFRSK-QHCPKHFHSA-N

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)C2=CC=C(C=C2)C3=NN4C(=NC=C4C5=CC6=C(C=C5)C=NC=C6)C=C3)N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C3=NN4C(=NC=C4C5=CC6=C(C=C5)C=NC=C6)C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.